
1-(4-chlorobenzyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a chlorobenzyl group, a tetrazol group, and a urea group . The presence of these groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of applications, such as drug discovery and organic synthesis.
Synthesis Analysis
The synthesis of this compound would likely involve several steps, including the formation of the tetrazol ring and the coupling of the different functional groups. Unfortunately, without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazol ring, which contains four nitrogen atoms and one carbon atom, is a notable feature of this compound. The chlorobenzyl group and the urea group would also contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the chlorobenzyl group could potentially undergo nucleophilic substitution reactions . The tetrazol group could also participate in a variety of reactions due to the presence of multiple nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Molecular Rearrangement : A study by Klásek, Lyčka, and Holčapek (2007) investigated the molecular rearrangement of related compounds, leading to the formation of indole and imidazolinone derivatives. This research contributes to understanding the chemical behavior and potential applications of similar compounds in pharmaceutical chemistry and material sciences (Klásek, Lyčka, & Holčapek, 2007).
Microwave-Assisted Synthesis : Chen, Li, Wang, and Xi (2010) developed a method for synthesizing similar urea derivatives using microwave irradiation, providing a more efficient pathway for creating these compounds. This method has implications for speeding up the production of pharmaceuticals and reducing environmental impact (Chen, Li, Wang, & Xi, 2010).
Biological Applications
Antimicrobial Properties : Rani et al. (2014) explored the synthesis and antimicrobial evaluation of novel imidazole ureas containing similar structures. These compounds demonstrated potential as antimicrobial agents, suggesting potential applications in the development of new antibiotics (Rani, Praveena, Spoorthy, & Ravindranath, 2014).
Anticancer Agents : Feng et al. (2020) synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives with structures similar to the compound . These derivatives demonstrated significant antiproliferative effects on various cancer cell lines, highlighting their potential as anticancer agents (Feng et al., 2020).
Hypoglycemic Activity : Antypenko, Kovalenko, and Zhernova (2015) found that certain urea derivatives exhibit hypoglycemic activity. Their research suggests potential applications of similar compounds in treating diabetes and related metabolic disorders (Antypenko, Kovalenko, & Zhernova, 2015).
Fungicidal and Antimicrobial Activity : Xiao-hong (2006) synthesized a compound with a similar structure that exhibited good fungicidal activity against certain plant pathogens, indicating potential agricultural applications (Xiao-hong, 2006).
Antihypertensive Activity : Vellalacheruvu, Saileela, and Ravindranath (2017) developed a novel synthesis route for tetrazole analogs as carbamate and urea derivatives, showing potential for antihypertensive applications (Vellalacheruvu, Saileela, & Ravindranath, 2017).
Anticancer and Antimicrobial Activity : Viji et al. (2020) analyzed a bioactive molecule structurally similar to the compound for its anticancer and antimicrobial activity. This suggests a potential therapeutic role in treating cancer and infectious diseases (Viji et al., 2020).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, if this compound were being studied as a potential drug, its mechanism of action would involve its interaction with biological targets in the body.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O3/c1-28-11-10-24-18(27)25(23-22-24)16-8-6-15(7-9-16)21-17(26)20-12-13-2-4-14(19)5-3-13/h2-9H,10-12H2,1H3,(H2,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHUXUMPYDISDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

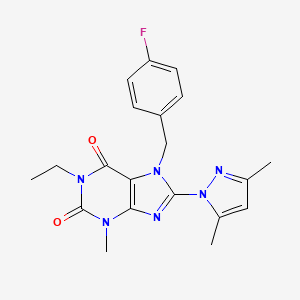
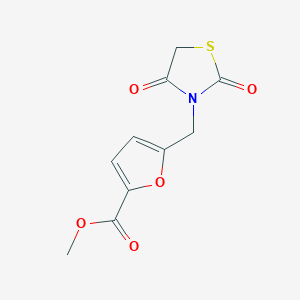
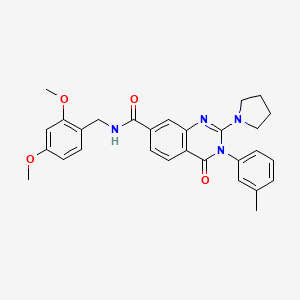
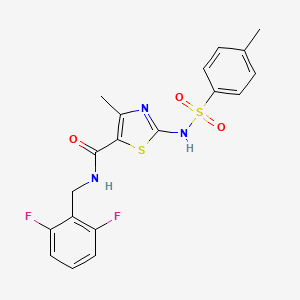
![1-[[(E)-2-phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide](/img/structure/B2632075.png)
![1-(4-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2632080.png)
![2-Azaspiro[5.5]undecan-7-ol](/img/structure/B2632084.png)
![Methyl 2-((6-(benzo[d][1,3]dioxole-5-carboxamido)-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate](/img/structure/B2632085.png)
![N-cyclohexyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2632086.png)
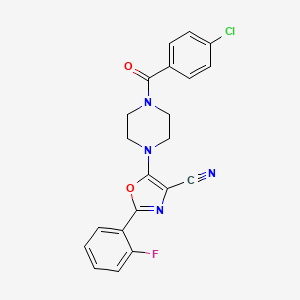
![Methyl 4-(2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2632088.png)
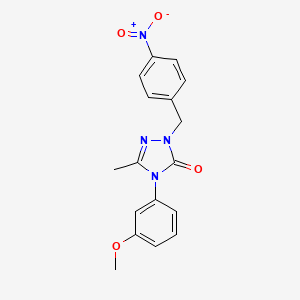
![2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide](/img/structure/B2632090.png)
